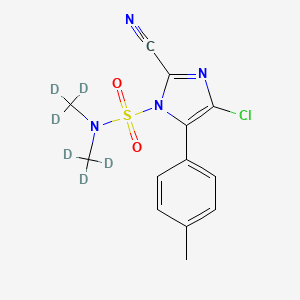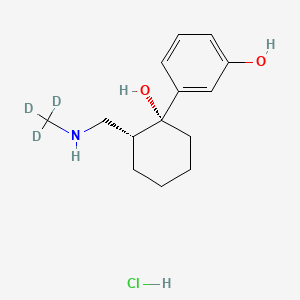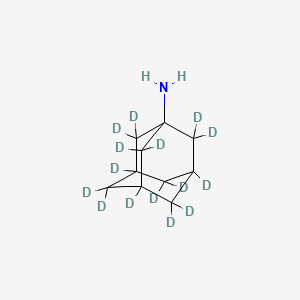
Cyazofamid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyazofamid-d6 is a deuterated analog of Cyazofamid, a fungicide belonging to the cyano-imidazole and sulfonamide classes of compounds. Cyazofamid is known for its effectiveness in controlling Oomycete fungi, which are responsible for diseases such as late blight in potatoes and white blister in broccoli . The deuterated version, this compound, is used primarily in scientific research to study the metabolic pathways and degradation products of Cyazofamid.
Mechanism of Action
Target of Action
Cyazofamid-d6 is a fungicide that primarily targets Oomycete fungi . These fungi are responsible for various plant diseases and can have a significant impact on agricultural yield. The compound’s action against these fungi makes it a valuable tool in the protection of crops.
Mode of Action
The mode of action of this compound involves the inhibition of all stages of fungal development . It is thought to bind to the Qi center of Coenzyme Q – cytochrome c reductase , a key enzyme in the electron transport chain of the fungi. This binding disrupts the normal function of the enzyme, thereby inhibiting the growth and reproduction of the fungi.
Biochemical Pathways
The biochemical pathway affected by this compound is the electron transport chain, specifically the function of Coenzyme Q – cytochrome c reductase . By binding to the Qi center of this enzyme, this compound disrupts the normal flow of electrons through the chain. This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively inhibiting their development .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is volatile . These properties suggest that it is unlikely to leach into groundwater and may be prone to evaporation. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the effective control of Oomycete fungi . By inhibiting the fungi’s ability to grow and reproduce, the compound helps to prevent the spread of fungal diseases in crops. This can lead to healthier plants and improved agricultural yield.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it may evaporate more quickly in hot, dry conditions . Additionally, its low aqueous solubility means that it is unlikely to be washed away by rain or irrigation
Biochemical Analysis
Biochemical Properties
Cyazofamid-d6, like its parent compound Cyazofamid, is expected to play a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Its mode of action is thought to involve binding to the Qi center of Coenzyme Q – cytochrome c reductase . This interaction disrupts the mitochondrial respiratory chain, thereby inhibiting the growth of fungi .
Cellular Effects
Studies on Cyazofamid have shown that it can cause neurite degeneration in SH-SY5Y cells . It’s plausible that this compound may have similar effects on cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Cyazofamid. It is thought to bind to the Qi center of Coenzyme Q – cytochrome c reductase . This binding interaction disrupts the mitochondrial respiratory chain, leading to the inhibition of fungal growth .
Temporal Effects in Laboratory Settings
Cyazofamid is known to degrade rapidly in aerobic soil, forming major degradations such as 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), 4-chloro-5-p-tolylimidazole-2-carboxamide (CCIM–AM), and 4-chloro-5-p-tolylimidazole-2-carboxylic acid (CTCA) . It’s plausible that this compound may exhibit similar degradation patterns.
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Cyazofamid has a relatively low toxicological profile in mammals
Metabolic Pathways
Cyazofamid is known to undergo oxidation to form various metabolites . It’s plausible that this compound may be involved in similar metabolic pathways.
Subcellular Localization
Given that Cyazofamid is known to bind to the Qi center of Coenzyme Q – cytochrome c reductase , it’s plausible that this compound may also localize to the mitochondria where this enzyme complex is found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyazofamid-d6 involves the incorporation of deuterium atoms into the Cyazofamid molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Cyazofamid can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Cyazofamid-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxide and sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Cyazofamid-d6 is widely used in scientific research for various applications, including:
Metabolic Studies: Used to study the metabolic pathways and degradation products of Cyazofamid in plants, soil, and water.
Environmental Monitoring: Employed in the analysis of environmental samples to monitor the presence and degradation of Cyazofamid.
Pharmacokinetics: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cyazofamid in biological systems.
Residue Analysis: Utilized in residue analysis to determine the levels of Cyazofamid and its metabolites in crops and food products.
Comparison with Similar Compounds
Similar Compounds
Fluazinam: Another fungicide that inhibits the mitochondrial respiratory chain but targets a different site.
Azoxystrobin: A fungicide that inhibits the Qo site of the cytochrome bc1 complex.
Pyraclostrobin: Similar to Azoxystrobin, it targets the Qo site of the cytochrome bc1 complex.
Uniqueness of Cyazofamid-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in metabolic and pharmacokinetic studies. The incorporation of deuterium atoms can alter the metabolic stability and degradation pathways of the compound, providing valuable insights into its behavior in biological systems .
Properties
IUPAC Name |
4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMMRDKEKCERS-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)


